REACTION_CXSMILES
|
[F:1][CH2:2][S:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.CO.C1C(=O)N(Br)C(=[O:16])C1>O>[F:1][CH2:2][S:3]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)=[O:16]
|
Name
|
|
Quantity
|
52.09 g
|
Type
|
reactant
|
Smiles
|
FCSC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68.36 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature range until the reaction
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was cooled to a temperature between 0° C. and 5° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the same temperature range
|
Type
|
CUSTOM
|
Details
|
After that, the reaction mixture was quenched by the addition of Na2SO3 (10%, 150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with dichloromethane (200 mL, 150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (2×300 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Heptane (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
removed by distillation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Ethyl Acetate/Hexane 30:70)
|
Name
|
|
Type
|
product
|
Smiles
|
FCS(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.32 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |